

A Comparative Guide to the Structure-Activity Relationship of Morpholinoquinolines

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Compound of Interest

Compound Name: *2-Morpholin-4-ylquinoline-3-carbaldehyde*

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For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2][3] The introduction of a morpholine moiety to the quinoline core has emerged as a particularly fruitful strategy in the quest for novel therapeutic agents. The morpholine ring, with its ability to improve physicochemical properties and engage in crucial hydrogen bonding interactions, has proven to be a key pharmacophore, especially in the development of kinase inhibitors.[4]

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of morpholinoquinoline derivatives. It delves into the nuanced effects of structural modifications on their anticancer, antimicrobial, and antimalarial activities, supported by experimental data and mechanistic insights. By elucidating the causal relationships between chemical structure and biological function, this guide aims to serve as a valuable resource for the rational design of next-generation morpholinoquinoline-based therapeutics.

Core Structure of Morpholinoquinolines

The fundamental structure consists of a quinoline ring system fused to a morpholine ring. The position of the morpholine substitution on the quinoline core, as well as other substitutions on both rings, dictates the biological activity. The two most commonly explored scaffolds are the 2-morpholinoquinoline and 4-morpholinoquinoline systems.

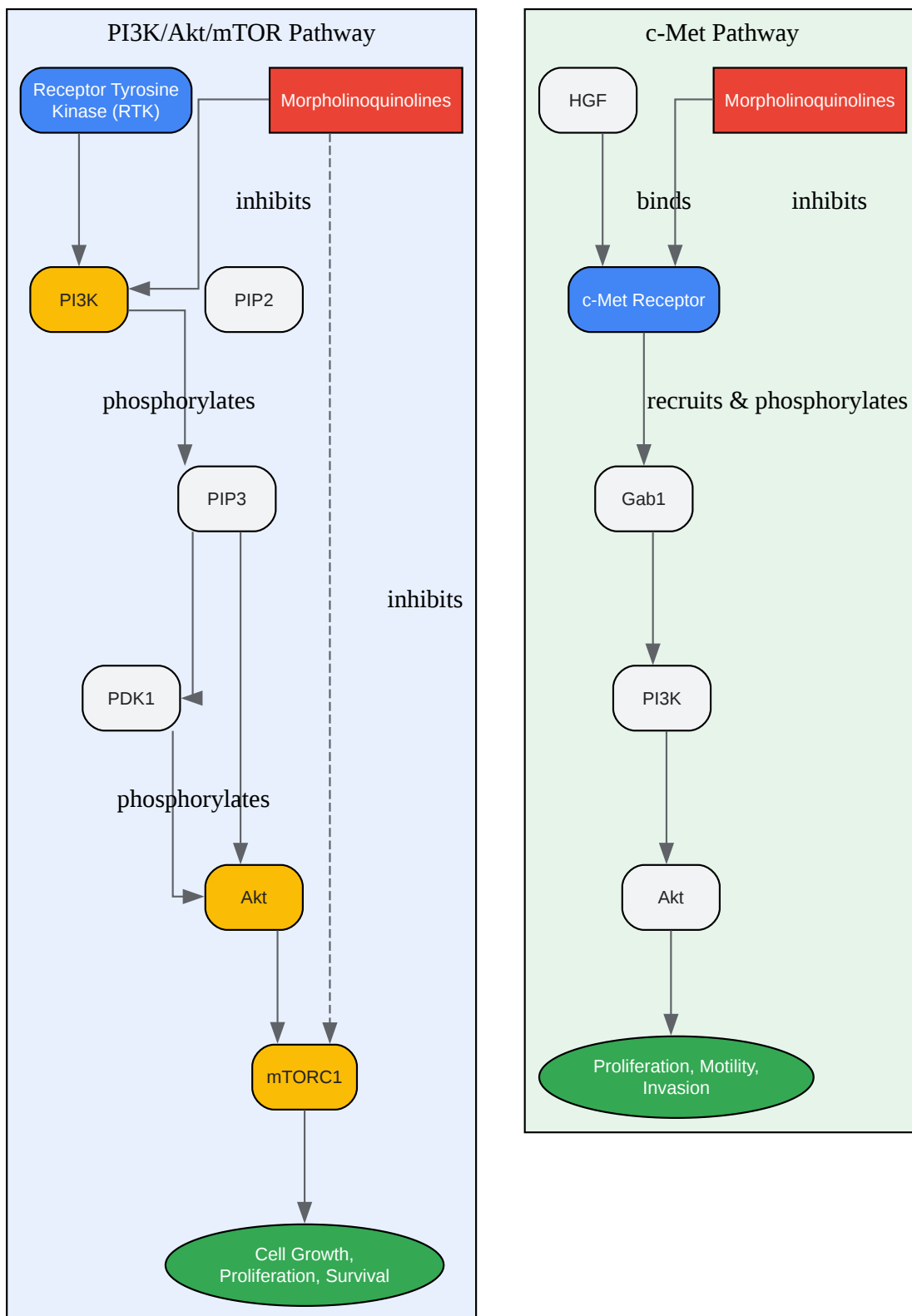
Core scaffolds of morpholinoquinolines.

Anticancer Activity: Targeting Key Signaling Pathways

Morpholinoquinolines have demonstrated significant potential as anticancer agents, primarily through the inhibition of key kinases involved in cell proliferation and survival pathways, such as the PI3K/Akt/mTOR and c-Met signaling cascades.^{[5][6]}

Mechanism of Action: Inhibition of Pro-Survival Kinases

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that promotes cell growth, proliferation, and survival.^[7] Its hyperactivation is a common feature in many cancers, making it a prime target for anticancer drug development.^[5] Similarly, the c-Met receptor tyrosine kinase, upon activation by its ligand HGF, triggers a cascade of downstream signaling, including the PI3K/Akt and Ras/MAPK pathways, leading to cell growth, motility, and invasion.^{[6][8][9]} Morpholinoquinolines have been designed to interfere with these pathways by acting as ATP-competitive inhibitors of these kinases.



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Targeted signaling pathways of morpholinoquinolines.

Comparative Analysis of 2-Morpholino-4-Anilinoquinoline Derivatives

A significant body of research has focused on the SAR of 2-morpholino-4-anilinoquinolines, where substitutions on the C4-anilino ring dramatically influence anticancer activity. A study on a series of these compounds against the HepG2 human liver cancer cell line provides a clear illustration of these relationships.[\[4\]](#)[\[10\]](#)

Compound ID	R1 (Anilino Substituent)	IC50 (μ M) against HepG2 [4] [10]
3a	4-Chloro-3-(trifluoromethyl)phenyl	> 30
3b	4-Chlorophenyl	> 30
3c	4-(3-Fluorobenzyloxy)-3-chlorophenyl	11.42
3d	4-Phenoxyphenyl	8.50
3e	4-(2-(N-methylcarbamoyl)pyridin-4-yloxy)phenyl	12.76
Sorafenib	(Reference Drug)	7.80

Key SAR Insights:

- Unsubstituted or small-substituted anilino groups (3a, 3b) at the C4 position result in a loss of activity.[\[4\]](#)
- Introduction of larger, more complex substituents (3c, 3d, 3e) at the para-position of the anilino ring significantly enhances cytotoxic activity. The increased size and potential for additional hydrogen bonding interactions likely contribute to a better fit and stronger binding within the kinase active site.[\[4\]](#)[\[10\]](#)
- Compound 3d, with a phenoxy group at the para-position, exhibited the highest potency in this series, comparable to the standard drug sorafenib.[\[4\]](#)[\[10\]](#)

- Compound 3e demonstrated not only potent cytotoxicity but also greater selectivity for cancer cells over normal fibroblasts and was the most effective at inhibiting cell migration and adhesion.[1][4] This highlights the importance of the substituent in modulating both potency and the therapeutic index.

These findings are consistent with SAR studies of other quinoline-based kinase inhibitors, such as those targeting the c-Met receptor, where a 4-phenoxyquinoline moiety connected by a linker to another aromatic group is a key pharmacophoric feature.[1] The presence of hydrogen bond donors and acceptors within this linker region is also crucial for activity.[1]

Antimicrobial and Antimalarial Activities

While the primary focus of recent morpholinoquinoline research has been on anticancer applications, the quinoline scaffold has a long history in the treatment of infectious diseases.[3]

Antibacterial and Antifungal Activity

Several studies have reported the antimicrobial potential of quinoline derivatives.[11][12] For instance, certain quinoline-2-one derivatives have shown significant activity against multidrug-resistant Gram-positive bacteria, including MRSA.[12] A series of new quinoline derivatives demonstrated excellent antibacterial activity with MIC values ranging from 3.12 to 50 µg/mL against various bacterial strains.[11] While specific data for a broad range of morpholinoquinolines is still emerging, the incorporation of a morpholine ring has been shown to enhance the antibacterial potency of other heterocyclic systems. For example, a morpholine-modified ruthenium-based agent exhibited potent activity against *Staphylococcus aureus* with an MIC value as low as 0.78 µg mL⁻¹. [13] This suggests that morpholinoquinolines are a promising scaffold for further exploration in the development of novel antimicrobial agents.

Antimalarial Potential

The quinoline core is central to some of the most important antimalarial drugs, such as chloroquine and mefloquine. The mechanism of action often involves the inhibition of heme polymerization in the parasite's digestive vacuole.[14] Modifications to the quinoline scaffold continue to be a key strategy in overcoming drug resistance.[13]

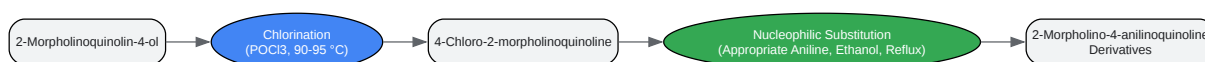
While direct and extensive SAR studies on morpholinoquinolines as antimalarial agents are limited, related studies provide valuable insights. For example, a series of morpholine analogs

functionalized with a hydroxyethylamine pharmacophore were evaluated against Plasmodium falciparum, with the most potent compound showing an IC₅₀ value of 5.0 μM. Another study on nopol-based quinoline derivatives reported EC₅₀ values in the low micromolar range against a chloroquine-sensitive strain of P. falciparum.[15] These findings underscore the potential of exploring morpholinoquinoline derivatives for antimalarial activity, particularly in the context of developing agents effective against resistant parasite strains.

Experimental Protocols

Synthesis of 2-Morpholino-4-anilinoquinoline Derivatives

The synthesis of 2-morpholino-4-anilinoquinolines is typically achieved through a two-step process starting from 2-morpholinoquinolin-4-ol.[1]



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Synthetic workflow for 2-morpholino-4-anilinoquinolines.

Step 1: Chlorination of 2-Morpholinoquinolin-4-ol[1]

- A solution of 2-morpholinoquinolin-4-ol (1 equivalent) in phosphorus oxychloride (excess) is heated to 95 °C for 3 hours.
- After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice.
- The solution is cooled to 0 °C and neutralized by the dropwise addition of a saturated sodium bicarbonate solution.
- The aqueous layer is extracted with dichloromethane.
- The combined organic layers are dried over sodium sulfate, filtered, and concentrated under vacuum to yield 4-chloro-2-morpholinoquinoline.

Step 2: Synthesis of 2-Morpholino-4-anilinoquinoline Derivatives^[1]

- To a solution of 4-chloro-2-morpholinoquinoline (1 equivalent) in ethanol, the appropriate aniline derivative (2 equivalents) is added.
- The resulting mixture is refluxed overnight.
- The ethanol is removed by evaporation under vacuum.
- The resulting residue is washed with acetone and filtered to yield the final 2-morpholino-4-anilinoquinoline product.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability. It is based on the reduction of MTT by mitochondrial dehydrogenases of viable cells to form a purple formazan product.

Protocol:

- **Cell Seeding:** Cancer cells (e.g., HepG2) are seeded into 96-well plates at a density of 5×10^4 cells/well and incubated for 24 hours to allow for cell attachment.
- **Compound Treatment:** The cells are treated with various concentrations of the morpholinoquinoline derivatives (typically in a series of dilutions) for 72 hours. A vehicle control (e.g., DMSO) is also included.
- **MTT Addition:** After the incubation period, 20 μ L of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37 °C.
- **Formazan Solubilization:** The medium is removed, and 150 μ L of DMSO is added to each well to dissolve the formazan crystals. The plate is shaken for 10 minutes at a low speed.
- **Absorbance Measurement:** The absorbance is measured at 570 nm using a microplate reader.
- **IC₅₀ Calculation:** The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell

growth, is determined by plotting the percentage of viability versus the log of the compound concentration.

Conclusion

The morpholinoquinoline scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight several key principles for optimizing the biological activity of these compounds.

For anticancer activity, particularly as kinase inhibitors, the 2-morpholino-4-anilinoquinoline scaffold is of significant interest. The nature of the substituent at the para-position of the C4-anilino ring is a critical determinant of potency and selectivity. Large, aromatic substituents capable of forming additional interactions within the kinase active site are favored.

For antimicrobial and antimalarial activities, while the SAR is less defined specifically for morpholinoquinolines, the foundational role of the quinoline core in established drugs suggests a high potential for this class of compounds. Further systematic studies are warranted to explore the impact of the morpholine moiety and other substitutions on activity against a broad range of pathogens.

The experimental protocols provided offer a framework for the synthesis and evaluation of new morpholinoquinoline derivatives. By leveraging the insights from the SAR studies presented here, researchers can more effectively design and develop next-generation morpholinoquinoline-based drugs with improved efficacy and safety profiles.

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